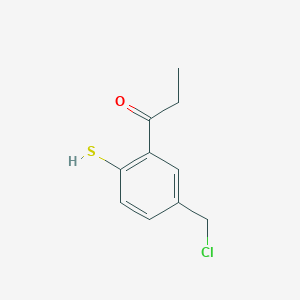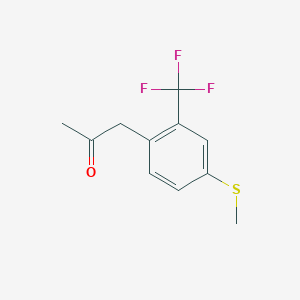
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-5-iodobenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as toluene, is used to dissolve the reactants.
Catalyst: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The 2-ethoxy-5-iodobenzene is reacted with 3-chloropropyl chloride in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to increase efficiency and yield. The use of industrial-grade solvents and reagents would also be optimized for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include deiodinated benzene derivatives.
Coupling Reactions: Products include biaryl compounds or alkenes.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in nucleophilic substitution reactions or as a substrate in coupling reactions. The molecular targets and pathways involved would vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but with different substituents on the benzene ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains a piperazine ring instead of an ethoxy group.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is unique due to the combination of its substituents, which provide distinct reactivity and potential applications. The presence of both an ethoxy group and an iodine atom allows for diverse chemical transformations and functionalizations.
Propiedades
Fórmula molecular |
C11H14ClIO |
|---|---|
Peso molecular |
324.58 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
OFONBIJQAMABMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)I)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)



